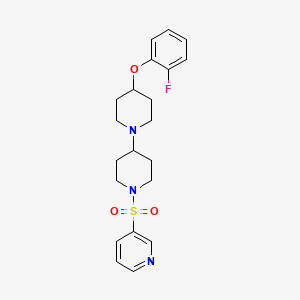

![molecular formula C27H30N2O7S2 B2961436 ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate CAS No. 476365-31-8](/img/structure/B2961436.png)

ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

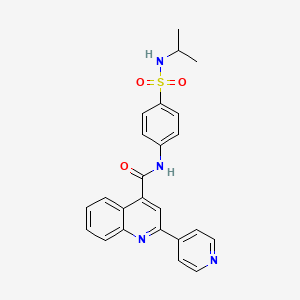

The compound contains several functional groups, including a benzo[d][1,3]dioxole group, a benzamido group, and a thiophene group. The benzo[d][1,3]dioxole group is a type of aromatic ether that is often found in various natural products and pharmaceuticals . The benzamido group is a common motif in medicinal chemistry, known for its bioactive properties . The thiophene group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom, which is found in many important biological compounds and drugs .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole group would contribute to the aromaticity of the molecule, while the benzamido and thiophene groups could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would largely depend on the conditions and the reagents used. The benzo[d][1,3]dioxole group could potentially undergo electrophilic aromatic substitution reactions, while the benzamido group could participate in various condensation reactions .Scientific Research Applications

Synthetic Utility and Antimicrobial Evaluation

Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4-methylthiophene-3-carboxylate, as part of the broader family of bifunctional thiophene derivatives, has shown potential in synthetic chemistry and antimicrobial applications. A key intermediate, ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, prepared via a Gewald reaction, facilitates the synthesis of various fused and polyfunctional substituted thiophenes. The antimicrobial screening of these compounds has demonstrated promising activities, indicating their potential for developing new antimicrobial agents (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Crystal Structure Insights

The crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate has been elucidated using single crystal X-ray diffraction. This detailed structural analysis, complemented by spectroscopic methods, provides valuable insights into the molecular geometry and potential interactions, aiding the design of new compounds with desired properties (Marjani, 2013).

Biological Activity of Thieno[2,3-d]Pyrimidines

Further exploring the scope of thiophene derivatives, a series of new thieno[2,3-d]pyrimidines, derived from similar synthetic pathways, exhibited significant inhibitory activities against certain plant pathogens. This discovery opens avenues for the development of novel herbicides or antimicrobial compounds, highlighting the diverse biological applications of these molecules (Wang, Zheng, Liu, & Chen, 2010).

Mechanistic Insights into Cyclocondensation Reactions

The cyclocondensation reactions involving similar thiophene derivatives have been studied, offering mechanistic insights that rationalize the selectivity of product formation in synthetic chemistry. Understanding these reactions enhances the ability to design and synthesize targeted molecular structures efficiently (Dhameliya et al., 2017).

Photochemical and Photophysical Properties

The photochemical behavior of related ethyl 2-arylthiazole-5-carboxylates has been investigated, revealing their potential as singlet-oxygen sensitizers. Such compounds could find applications in photodynamic therapy or as components in photochemical reactions, underscoring the versatility of thiophene derivatives in both synthetic and applied chemistry (Amati et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[[4-(diethylsulfamoyl)benzoyl]amino]-4-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O7S2/c1-5-29(6-2)38(32,33)20-11-9-19(10-12-20)25(30)28-26-24(27(31)34-7-3)17(4)23(37-26)15-18-8-13-21-22(14-18)36-16-35-21/h8-14H,5-7,15-16H2,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJRZSLDPIPXGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)CC3=CC4=C(C=C3)OCO4)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

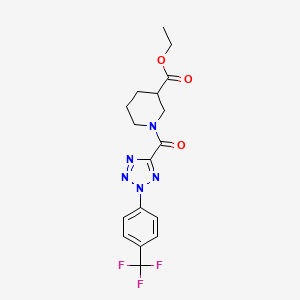

![N-[cyano(2-methoxyphenyl)methyl]-4-fluoro-1H-indole-2-carboxamide](/img/structure/B2961355.png)

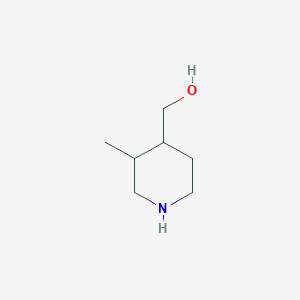

![2-(8-(2,4-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2961357.png)

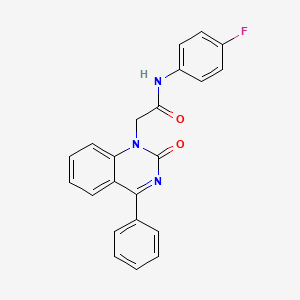

![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2961358.png)

![7-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2961360.png)

![11-[(2-Azepan-1-ylethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2961361.png)

![5-[(4-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2961366.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-phenyl-2H-benzo[e][1,2,3]thiadiazine 1,1-dioxide](/img/structure/B2961368.png)

![N-(4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2961375.png)